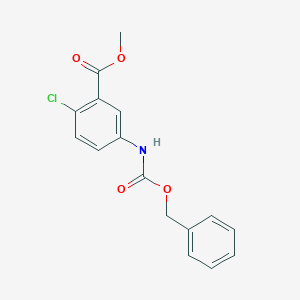
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate
概要
説明
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is an organic compound with the molecular formula C16H14ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a benzyloxycarbonylamino group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is converted to a chloro group through a chlorination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The benzyloxycarbonylamino group can be reduced to an amine group using hydrogenation or other reducing agents.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of benzoic acid derivatives.
科学的研究の応用
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group and benzyloxycarbonylamino group can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(methoxycarbonylamino)benzoate
- Methyl 2-chloro-5-(ethoxycarbonylamino)benzoate
Uniqueness
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable.
特性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC名 |
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)13-9-12(7-8-14(13)17)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) |
InChIキー |
YBEQLWLFNJGIJX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














